molecular formula C10H10F3IO B116650 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole CAS No. 887144-97-0

3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole

Cat. No. B116650
CAS RN: 887144-97-0
M. Wt: 330.08 g/mol
InChI Key: HVAPLSNCVYXFDQ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole, also known as the Togni reagent, is a popular reagent for trifluoromethylation . The σ hole on the hypervalent iodine atom in this reagent is crucial for adduct formation between the reagent and a nucleophilic substrate .


Synthesis Analysis

The synthesis of 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole involves the use of trimethyl (trifluoromethyl)silane, also known as the Ruppert–Prakash reagent . This reagent is widely used for nucleophilic trifluoromethylation . The synthesis process involves several steps, including the creation of a trifluoromethylated silyl ether as a single diastereomer .


Molecular Structure Analysis

The molecular structure of 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole is characterized by a σ hole on the hypervalent iodine atom . This σ hole is crucial for adduct formation between the reagent and a nucleophilic substrate . The electronic situation may be probed by high-resolution X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole are diverse and include the synthesis of various medicinal targets . For example, it has been used in the synthesis of tri- and tetraglutamic acid and glutamine peptides that incorporate a trifluoromethyl ketone group . It has also been used in the synthesis of a non-steroidal selective androgen receptor modulator .

Scientific Research Applications

Trifluoromethylation in Organic Synthesis

3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole: is widely used as a reagent for trifluoromethylation . This process is crucial for introducing the trifluoromethyl group into organic molecules, significantly altering their chemical and physical properties. The compound’s ability to form adducts with nucleophilic substrates through the σ hole on the hypervalent iodine atom is essential for this application.

Electron Density Studies

The experimental electron density derived from high-resolution X-ray diffraction of this compound provides insight into intra- and inter-molecular interactions . This information is vital for understanding the reactivity of molecules in trifluoromethylation reactions and can be used to probe the electronic situation in related compounds.

Halogen Bonding in Crystal Engineering

The concept of a nucleophile approaching the σ hole of a neighboring atom, as observed in 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole , is helpful for understanding chemical reactivity and plays an important role in crystal engineering . This interaction is a special case of σ hole interactions and is significant for designing materials with desired properties.

Reactivity and Mechanism Analysis

Activation entropy and volume are relevant factors in assigning the correct reaction mechanism to trifluoromethylation via this compound. Ab initio molecular dynamics (AIMD) simulations have confirmed the dominant role of reductive elimination and the relevance of the σ hole interaction for the reactivity of the molecule in solution .

Hypervalent Iodine Catalysis

The compound serves as an example of hypervalent iodine reagents used in organofluorine chemistry. It has been applied in various catalytic processes, including alkynylating and azide transfer reactions .

Near-Infrared Fluorophores for Bioimaging

Near-infrared squaraine dyes, which can be synthesized using derivatives of this compound, are analyzed for their applications as fluorophores in bioimaging . These dyes are known for their high molar absorptivity and quantum yield, crucial for bright near-infrared fluorophores.

Hydrophobicity Studies in Dye Development

The hydrophobic behavior of dyes synthesized from derivatives of 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole can be studied using absorbance and fluorescence spectroscopy in water–methanol mixtures . This property is significant for developing dyes with specific behaviors in various solvents.

Advanced Research and Development

This compound’s unique blend of reactivity and stability makes it a valuable chemical for advanced research and development needs. Its versatility is showcased in its application across different fields of chemistry, highlighting its importance as a multifunctional reagent .

Mechanism of Action

Target of Action

3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole, also known as Togni’s Reagent , is primarily used as a reagent in organic synthesis. Its primary targets are a wide range of organic compounds, including secondary and primary aryl- and alkylphosphines, phenols, peptides containing cysteine residues, arenes, and N-heterocycles .

Mode of Action

The compound acts as an electrophilic CF3-transfer reagent . The σ hole on the hypervalent iodine atom in this compound is crucial for adduct formation between the reagent and a nucleophilic substrate . This interaction is key to its mode of action.

Biochemical Pathways

The compound is involved in the trifluoromethylation of various organic compounds . Trifluoromethylation is a type of chemical reaction where a trifluoromethyl group is introduced into a molecule. This process can significantly alter the properties of the target molecule, such as its reactivity, stability, and biological activity.

Result of Action

The primary result of the action of 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole is the trifluoromethylation of target compounds . This can lead to significant changes in the molecular and cellular effects of these compounds, depending on their specific roles and functions.

Action Environment

The action, efficacy, and stability of 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances in the reaction environment, the pH, temperature, and solvent conditions

properties

IUPAC Name

3,3-dimethyl-1-(trifluoromethyl)-1λ3,2-benziodoxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3IO/c1-9(2)7-5-3-4-6-8(7)14(15-9)10(11,12)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAPLSNCVYXFDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2I(O1)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20581402
Record name 3,3-Dimethyl-1-(trifluoromethyl)-1,3-dihydro-1lambda~3~,2-benziodoxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole

CAS RN

887144-97-0
Record name 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887144970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Dimethyl-1-(trifluoromethyl)-1,3-dihydro-1lambda~3~,2-benziodoxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Trifluoromethyl-3,3-dimethyl-1,2-benziodoxole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,3-DIMETHYL-1-(TRIFLUOROMETHYL)-1,2-BENZIODOXOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole interact with graphene and what are the downstream effects?

A1: 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole serves as a precursor for generating reactive trifluoromethyl (CF3) radicals upon irradiation. These radicals directly attach to the graphene lattice, leading to its trifluoromethylation []. This functionalization disrupts the sp2 hybridization of graphene, modifying its electronic properties and potentially influencing its conductivity and hydrophilicity. Importantly, this modification is reversible, allowing for the "erasing" of the functionalization via thermal annealing [].

Q2: What is the role of 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole in the context of graphene patterning?

A2: The compound acts as a reagent for the spatially controlled functionalization of graphene. When specific areas of graphene are irradiated in the presence of 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole, it decomposes to generate CF3 radicals exclusively in the exposed regions []. This localized generation allows for precise patterning of the graphene surface with trifluoromethyl groups, enabling the creation of complex designs with nanoscale precision []. This controlled functionalization can be applied to tune the properties of graphene for specific applications.

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